molecular formula C27H29N3O6 B7934203 barnidipine

barnidipine

Cat. No.: B7934203
M. Wt: 491.5 g/mol
InChI Key: VXMOONUMYLCFJD-XADRRFQNSA-N
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Description

Barnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) used primarily for treating hypertension. It selectively inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance and blood pressure (BP) through vasodilation . Available as a modified-release formulation, this compound offers gradual onset and prolonged action, enabling once-daily dosing (10–20 mg) . Clinical trials demonstrate its efficacy in lowering systolic and diastolic BP, with a tolerability profile comparable to other DHPs like amlodipine and nifedipine. Notably, this compound exhibits a lower incidence of vasodilatory side effects, such as peripheral edema and headache, compared to older DHPs . Beyond BP control, this compound shows organ-protective effects, including improvements in left ventricular hypertrophy (LVH), endothelial dysfunction, and oxidative stress markers in diabetic and hypertensive patients .

Properties

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOONUMYLCFJD-XADRRFQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909147
Record name 1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104713-75-9
Record name 1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reaction Mechanism

The classical synthesis of this compound hydrochloride, as detailed in patent CN105541797A, involves four sequential steps:

  • Condensation of 3-Hydroxypropionitrile and Diketene :
    Conducted at 10–90°C for 3–72 hours using organic base catalysts (e.g., triethylamine), yielding intermediate (VI). Prolonged reaction times at lower temperatures favor higher purity.

  • Aldol Addition with m-Nitrobenzaldehyde :
    Intermediate (VI) reacts with m-nitrobenzaldehyde in protic solvents (e.g., methanol) at 5–70°C for 24–72 hours, forming compound (VII). Excess aldehyde drives the reaction to completion.

  • Hantzsch Dihydropyridine Synthesis :
    Compound (VII) couples with ethyl β-aminocrotonate in aprotic solvents (e.g., THF) at 30–150°C for 1–72 hours, producing the dihydropyridine core (VIII). Elevated temperatures reduce reaction times but risk byproduct formation.

  • Hydrolysis and Resolution :
    The ester group in (VIII) undergoes basic hydrolysis (NaOH, 70–150°C), followed by chiral resolution using tartaric acid derivatives to isolate the (S,S)-enantiomer. Crystallization from ethanol/water mixtures achieves >99% enantiomeric excess.

Table 1: Reaction Conditions for Traditional Synthesis

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
13-Hydroxypropionitrile + DiketeneTHF10–903–7278–85
2(VI) + m-NitrobenzaldehydeMethanol5–7024–7282–88
3(VII) + Ethyl β-AminocrotonateTHF30–1501–7275–80
4Hydrolysis + ResolutionEthanol/Water70–1508–1465–70

Chiral Resolution and Stereochemical Control

Enantiomeric Purification

This compound’s pharmacological activity depends on the (S,S)-configuration, necessitating precise chiral resolution. The ASMF procedure isolates the target enantiomer via tartaric acid-mediated crystallization, achieving ≥99.5% optical purity. Key parameters include:

  • Solvent System : Ethanol/water (4:1 ratio) optimizes crystal growth and enantioselectivity.

  • Temperature Gradient : Cooling from 70°C to 25°C at 0.5°C/min minimizes racemization.

Table 2: Chiral Resolution Efficiency

ParameterValueImpact on Purity
Solvent RatioEthanol:Water (4:1)↑ Crystal Yield
Cooling Rate0.5°C/min↓ Racemization
Final pH6.5–7.0↑ Enantioselectivity

Polymorphism in this compound Hydrochloride

Form I vs. Form II Crystallization

This compound HCl exhibits two polymorphic forms with distinct physicochemical properties:

  • Form I : Metastable monoclinic crystals, prepared by rapid cooling (0–5°C) of ethanol solutions.

  • Form II : Thermodynamically stable orthorhombic crystals, obtained via prolonged heating (70–85°C) in acetone/water.

Table 3: Polymorph Characterization

PropertyForm IForm II
Melting Point168–170°C172–174°C
Solubility (mg/mL)0.12 (Water)0.09 (Water)
StabilityHygroscopicNon-hygroscopic
Preparation MethodEthanol, 0–5°CAcetone/Water, 70–85°C

Industrial-Scale Optimization

Solvent Recycling and Yield Enhancement

Patent EP3168215A2 introduces a cost-effective process using recycled ethanol, reducing waste by 40%. Key modifications include:

  • Distillation Recovery : 80–90% ethanol reclaimed from mother liquors.

  • Catalyst Reuse : Triethylamine recycled thrice without activity loss.

Table 4: Economic and Environmental Metrics

MetricTraditional ProcessOptimized Process
Ethanol Consumption10 L/kg6 L/kg
Yield68%82%
Waste Generation5 kg/kg3 kg/kg

Analytical Validation and Quality Control

LC-MS Method for Purity Assessment

A validated LC-MS protocol achieves 96–98.7% recovery with precision ≤12% RSD, ensuring batch consistency. Stability studies confirm no degradation under:

  • Short-Term : 25°C/3 hours.

  • Long-Term : -70°C/4 weeks.

Table 5: Analytical Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9998≥0.995
LOD/LOQ5/10 ng/mL≤10/20 ng/mL
Intra-Day Precision1.09–11.92% RSD≤15%

Chemical Reactions Analysis

Metabolic Reactions

Barnidipine's metabolism involves two primary pathways:

Oxidation of the 1,4-Dihydropyridine Ring

The dihydropyridine (DHP) ring undergoes oxidation, leading to aromatization and formation of a pyridine derivative. This reaction is catalyzed by cytochrome P450 enzymes and results in the metabolite 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (Figure 1). In humans, this metabolite accounts for 19% of the excreted dose and shows plasma concentrations comparable to the parent compound .

Hydrolysis of Ester Groups

  • Methyl Ester Hydrolysis : The methoxycarbonyl group at position 5 of the DHP ring undergoes hydrolysis to form a carboxylic acid derivative .

  • Benzylpyrrolidine Ester Hydrolysis : The benzylpyrrolidine ester side chain is hydrolyzed, yielding (S)-1-benzylpyrrolidin-3-ol and the corresponding carboxylic acid .

Metabolite Profile in Humans (oral administration):

MetabolitePlasma ConcentrationUrinary Excretion (% dose)
Pyridine-aromatized DHP derivative≤ this compound19%
Hydrolyzed benzylpyrrolidine ester≤ this compound<0.1%

Dehydrogenation (Aromatization)

This compound's DHP ring undergoes dehydrogenation under oxidative conditions (e.g., MnO₂), forming a pyridine ring. This reaction reduces the molecular mass by 2 amu (m/z 489.0 → 487.0) and alters NMR spectral features (loss of dihydropyridine protons) .

Key Spectral Changes :

  • ¹H-NMR : Disappearance of characteristic DHP ring protons (δ 4.8–5.2 ppm).

  • ¹³C-NMR : Shift from sp³ carbons (DHP) to sp² carbons (pyridine) .

Ester Interchange Reactions

Ethanol-mediated ester interchange during synthesis or storage produces analogs like ethyl 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (Impurity 5, m/z 505.2) .

Diastereomer Formation (Impurity 2)

Residual enantiomers (e.g., 13 ) during resolution with cinchonine lead to diastereomeric impurities. These share NMR/MS profiles with this compound but differ in HPLC retention times .

Byproducts from Side Reactions

ImpurityOriginMolecular Ion (m/z)Key Structural Change
3 Dehydrogenation of DHP ring489.0Pyridine formation
4 Ethanol-mediated ester exchange489.0Ethyl ester substitution
5 Ethyl aminocrotonate inclusion505.2Ethyl group addition to DHP

Thermal Stability

  • Melting Point : 230°C (polymorph II) with ΔH<sub>fusion</sub> = 75.6 J/g .

  • Light Sensitivity : Aromatization occurs under UV irradiation, forming pyridine derivatives .

Solubility Parameters

ParameterFedors MethodHoftyzer-Van Krevelen Method
δ<sub>total</sub>23.2 MPa¹/²21.6 MPa¹/²
δ<sub>d</sub>-19.5 MPa¹/²
δ<sub>p</sub>-4.3 MPa¹/²
δ<sub>h</sub>-8.1 MPa¹/²

Data derived from group contribution methods .

LC-MS/MS Detection

  • SRM Transition : m/z 489.2 → 238.1 (TSQ Altis MS) .

  • Sensitivity : Sub-picogram detection in human plasma validated with ≤15% CV .

Scientific Research Applications

Hypertension Management

A significant body of research has focused on barnidipine's efficacy in treating hypertension. The BASIC-HT study, which involved 20,275 patients, assessed the drug's effectiveness as both monotherapy and in combination with other antihypertensive agents. Results indicated a statistically significant reduction in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) across various age groups. Specifically, the mean SBP reduction was -16.0 mmHg for older patients and -15.5 mmHg for younger patients after three months of treatment .

Table 1: Efficacy of this compound in Hypertension Treatment

Patient GroupMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
Younger (≤55)-15.5-9.0
Older (>55)-16.0-7.9

Real-Life Efficacy and Tolerability

In a real-world observational study, this compound was administered to patients with uncomplicated hypertension. The findings revealed that the drug was well-tolerated with minimal adverse effects reported. The study emphasized this compound's potential as a first-line treatment option due to its favorable safety profile and effectiveness .

Ischemia-Reperfusion Injury

Recent studies have explored this compound's potential beyond hypertension management. An experimental study investigated its effects on spinal ischemia-reperfusion injury in rats. Although this compound showed some reduction in malondialdehyde (MDA) levels—a marker of oxidative stress—compared to control groups, these results were not statistically significant when compared to methylprednisolone, a standard treatment for spinal cord injuries . This suggests that while this compound may have neuroprotective properties, further research is needed to establish its efficacy in this context.

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. Common side effects include peripheral edema and headache; however, these are generally mild and manageable. In the BASIC-HT study, adverse events were reported at low rates, reinforcing this compound's tolerability compared to other antihypertensive medications .

Biological Activity

Barnidipine is a novel calcium antagonist belonging to the dihydropyridine class of calcium channel blockers. It is primarily used for the management of hypertension and exhibits unique pharmacological properties that contribute to its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety.

This compound functions primarily as an L-type calcium channel blocker , selectively inhibiting calcium ion influx in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in peripheral vascular resistance, which is crucial for lowering blood pressure. The drug's lipophilicity allows it to bind effectively to calcium channels, resulting in a slow onset and long duration of action. Its affinity for the inactivated state of the calcium channels enhances its effectiveness in managing hypertension without significantly affecting heart rate or serum lipid levels .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its unique absorption and distribution characteristics:

  • Absorption : Following oral administration, this compound exhibits low bioavailability (approximately 1.1%) due to extensive first-pass metabolism. Peak plasma concentrations are typically reached within 5 to 6 hours post-administration .
  • Distribution : The drug shows a high volume of distribution, with significant accumulation in the liver, kidneys, and gastrointestinal tract .
  • Protein Binding : this compound has a high protein binding rate (92.4% - 98.9%), primarily to albumin .
  • Metabolism : It undergoes hepatic metabolism via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites .
  • Elimination : Approximately 60% of this compound and its metabolites are excreted via feces, while 40% are eliminated through urine .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its antihypertensive efficacy:

  • A study involving patients aged ≤55 and >55 years demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) after a 3-month treatment period. The mean change in SBP was -16.0 mmHg for older patients and -15.5 mmHg for younger patients, with both groups achieving target blood pressure levels below 140/90 mmHg .
Age GroupMean Change in SBP (mmHg)Mean Change in DBP (mmHg)
≤55 years-15.5-9.0
>55 years-16.0-7.9
  • Another study highlighted this compound's positive effects on echocardiographic parameters in hypertensive patients with type 2 diabetes, showing improvements in left ventricular mass index and diastolic function over a 6-month treatment period .

Safety Profile

The safety profile of this compound is favorable compared to other antihypertensive agents:

  • Long-term use does not lead to significant increases in heart rate or adverse effects on serum lipid profiles or glucose levels .
  • In real-world studies, this compound was well-tolerated among patients with arterial hypertension, with minimal side effects reported during treatment periods .

Case Studies

Several case studies have explored this compound's efficacy and tolerability:

  • Case Study on Efficacy : A cohort study assessed patients treated with this compound for hypertension management over six months, reporting sustained reductions in blood pressure without notable side effects.
  • Case Study on Tolerability : In a real-life setting, patients reported high satisfaction rates regarding symptom control and overall health improvement while using this compound as part of their antihypertensive regimen.

Comparison with Similar Compounds

Barnidipine vs. Amlodipine
Parameter This compound Amlodipine References
BP Reduction Similar efficacy in office and 24-hour ambulatory BP monitoring (ABPM) Comparable efficacy
Edema Incidence Lower rates (4.8% in real-world studies) Higher rates (up to 15–20% in clinical trials)
Organ Protection Reduces LV mass index, improves diastolic function Limited data on LVH reversal
Adverse Events Fewer drug-related adverse events (13% vs. 60% in a head-to-head trial) Higher incidence of headaches and edema
Metabolic Effects Neutral effect on glucose; lowers LDL cholesterol Neutral metabolic profile

Key Findings :

  • A randomized trial in hypertensive patients with type 2 diabetes found this compound + losartan reduced LV mass index by 12.5% versus 6.8% with amlodipine + losartan .
  • In a real-world study (BASIC-HT), switching from amlodipine to this compound due to edema reduced adverse events by 65.4% while maintaining BP control .
This compound vs. Lercanidipine
Parameter This compound Lercanidipine References
BP Reduction Greater reduction in systolic BP (-22.4 mmHg vs. -15.6 mmHg) Moderate reduction
Endothelial Markers Significantly lowers Hs-CRP, TNF-α, sVCAM-1, and isoprostanes Minimal impact on inflammatory markers
LVH Improvement Reduces interventricular septal thickness and improves diastolic function Limited effect on LVH parameters
Edema Incidence Lower rates (3/30 patients vs. 6/30 in a trial) Higher edema frequency

Key Findings :

This compound vs. Nifedipine
Parameter This compound Nifedipine References
Onset/Duration Gradual onset; 24-hour coverage Rapid onset; shorter duration (requires multiple doses)
Reflex Tachycardia No reflex activation Higher risk due to rapid vasodilation
Edema Incidence Lower frequency (4.8% vs. 15–25%) Higher incidence
Organ Protection Improves endothelial function and oxidative stress Limited evidence

Key Findings :

Q & A

Q. How can researchers experimentally determine the solubility of barnidipine in pure solvents, and what methodological considerations are critical for reproducibility?

Answer: The shake-flask method is widely used to measure this compound solubility . Key steps include:

  • Equipment : Use a thermostatically controlled bath (±0.1 K) for temperature stability (e.g., HETO® SBD50-1) and a single-beam spectrophotometer (e.g., Agilent® 61030AX) for concentration analysis at λmax = 358 nm .
  • Procedure : Saturate solvents with excess this compound under continuous stirring for ≥72 hours to ensure solid-liquid equilibrium. Filter samples (0.2 µm Durapore membranes) and dilute with ethanol for spectrophotometric quantification .
  • Validation : Triplicate measurements with relative deviations (RD) <3% ensure reliability. Include pycnometer density measurements to convert molar solubility to mole fractions .

Q. What are the key polymorphic forms of this compound, and how do they influence stability in pharmaceutical formulations?

Answer: this compound hydrochloride exists as polymorphic Form II, characterized by DSC onset melting at 230°C and ΔHF = 75.6 J/g . This form is light-stable and preferred for handling and storage. Post-solubility experiments confirmed no polymorphic transformation, suggesting robust crystalline integrity under tested conditions. Researchers should verify polymorphic consistency via DSC and XRPD to avoid formulation instability .

Advanced Research Questions

Q. How do solvent polarity and molecular interactions influence this compound solubility trends across different solvent classes?

Answer: this compound solubility correlates with solvent polarity and hydrogen-bonding capacity. Highest solubility occurs in polar aprotic solvents (e.g., DMF, δ = 24.8 MPa¹/²) due to C=O group interactions, while non-polar solvents (e.g., isopropyl myristate, δ = 16.3 MPa¹/²) show minimal solubility . Key factors:

  • Lewis Acid-Base Interactions : Solubility increases in solvents with strong proton-accepting capacity (e.g., acetic acid) due to this compound’s proton-donor nature .
  • Carbon Chain Length : Shorter-chain alcohols (methanol > ethanol > 1-octanol) enhance solubility via reduced steric hindrance and higher δh values .

Q. What computational models best predict this compound-solvent miscibility, and how can Hansen solubility parameters (HSPs) guide solvent selection?

Answer: The Hoftyzer-Van Krevelen method and HSPs (δd, δp, δh) quantify miscibility. For this compound:

  • Δδ Threshold : Solvents with Δδ < 3.55 MPa¹/² (e.g., methanol, Δδ = 3.55) exhibit optimal miscibility .
  • Equation Application : Use c₁α + c₂β + c₃π + c₄δ₁² to model solute-solvent interactions, where c₁–c₄ are coefficients for hydrogen bonding, polarity, and cavity formation .
  • Validation : Compare predicted vs. experimental mole fraction solubility (e.g., DMF: predicted X₂ = 0.032 vs. experimental X₂ = 0.034) .

Q. How can contradictions in this compound solubility data across studies be methodologically resolved?

Answer: Discrepancies (e.g., water solubility variations) may arise from:

  • Temperature Control : Ensure ±0.1 K precision during equilibrium .
  • Solvent Purity : Use HPLC-grade solvents to avoid impurities affecting δ values .
  • Replication : Conduct triplicate measurements and cross-validate with alternative methods (e.g., gravimetric analysis) .

Pharmacological and Experimental Design Questions

Q. What in vivo models and clinical parameters are critical for assessing this compound’s antihypertensive efficacy?

Answer:

  • Animal Models : Use spontaneously hypertensive rats (SHRs) with this compound doses (1–3 mg/kg/day) to measure systolic/diastolic BP reduction .
  • Clinical Trials : In humans, employ 24-hour ambulatory BP monitoring to evaluate efficacy in subgroups (e.g., elderly patients ≥65 years) and assess tolerability via adverse event rates (e.g., edema, headache) .

Q. What methodologies are recommended for studying this compound’s metabolism and CYP450 interactions?

Answer:

  • In Vitro Assays : Use human liver microsomes with this compound (1–100 µM) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • LC-MS/MS : Quantify metabolites (e.g., dehydrothis compound) with detection limits <1 ng/mL .

Formulation and Stability Research

Q. How can solubility data inform this compound formulation strategies for enhanced bioavailability?

Answer: Prioritize solvents with high δh (e.g., DEGME, δh = 19.4 MPa¹/²) for nanoemulsions or solid dispersions. Co-solvency systems (e.g., ethanol:water blends) can optimize X₂ while ensuring thermodynamic stability .

Q. What accelerated stability testing protocols are suitable for this compound formulations?

Answer: Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months. Monitor polymorphic stability via DSC and dissolution profile consistency (e.g., <5% deviation in release rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.